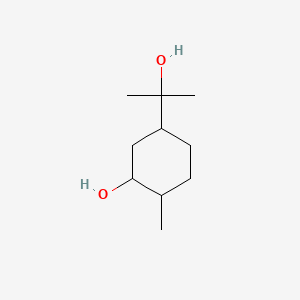
3-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . It is also known by other names such as p-Menthane-1,8-diol and Terpin . This compound is a derivative of cyclohexanemethanol and is characterized by the presence of hydroxyl groups and methyl substituents on the cyclohexane ring .
Preparation Methods
The synthesis of 3-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol typically involves the hydroxylation of alpha,alpha,4-trimethylcyclohexanemethanol . This can be achieved through various synthetic routes, including catalytic hydrogenation and oxidation reactions. Industrial production methods often utilize catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
3-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
3-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol can be compared with other similar compounds such as:
Terpinol: Another hydroxylated derivative of cyclohexanemethanol with similar chemical properties.
Dipenteneglycol: A related compound with different substituents on the cyclohexane ring.
p-Mentha-1,8-diol: A stereoisomer with similar molecular structure but different spatial arrangement of atoms.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
58506-23-3 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3 |
InChI Key |
QTJUHINKPNOAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















